molecular formula C14H18O6 B8522171 4-Oxo-4-(2,3,4-trimethoxy-phenyl)-butyric acid methyl ester

4-Oxo-4-(2,3,4-trimethoxy-phenyl)-butyric acid methyl ester

Cat. No. B8522171
M. Wt: 282.29 g/mol
InChI Key: ICHBIWFQMJITTE-UHFFFAOYSA-N
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Patent
US07429681B2

Procedure details

A mixture of 75 g of polyphosphoric acid (Acros), 1,2,3-trimethoxybenzene (5.0 g, 29.73 mmol), and mono-methyl succinate (5.9 g, 44.59 mmol) were mechanically stirred at 45° C. for 2.5 h. The reaction mixture was then poured into a 1000 mL beaker containing round 250 mL of ice, and stirred well until all the product was precipitated out. The tan colored product was then filtered and washed with water and dried under vacuum. 6.1 g (72%) of 55 was obtained, which was pure by NMR.
[Compound]
Name
polyphosphoric acid
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[C:4]=1[O:11][CH3:12].[C:13]([O:20][CH3:21])(=[O:19])[CH2:14][CH2:15][C:16]([O-])=[O:17]>>[CH3:21][O:20][C:13](=[O:19])[CH2:14][CH2:15][C:16](=[O:17])[C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[C:4]([O:11][CH3:12])[C:5]=1[O:9][CH3:10]

Inputs

Step One
Name
polyphosphoric acid
Quantity
75 g
Type
reactant
Smiles
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C(=CC=C1)OC)OC
Name
Quantity
5.9 g
Type
reactant
Smiles
C(CCC(=O)[O-])(=O)OC
Step Two
Name
ice
Quantity
250 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
were mechanically stirred at 45° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was then poured into a 1000 mL beaker
STIRRING
Type
STIRRING
Details
stirred well until all the product
CUSTOM
Type
CUSTOM
Details
was precipitated out
FILTRATION
Type
FILTRATION
Details
The tan colored product was then filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(CCC(C1=C(C(=C(C=C1)OC)OC)OC)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.1 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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